ethyl {[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows for strong π-π interactions and electron delocalization, which can influence various biological and chemical processes . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and applications in organic electronics.
Thieno[3,2-b]thiophene: Used in the development of organic field-effect transistors and other electronic devices.
Uniqueness
ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific functional groups and structural features, which provide distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C22H18N2O2S3 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
ethyl 2-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H18N2O2S3/c1-2-26-19(25)13-29-22-17(12-23)20(18-6-4-10-28-18)16-8-7-14(21(16)24-22)11-15-5-3-9-27-15/h3-6,9-11H,2,7-8,13H2,1H3/b14-11+ |
InChI Key |
GRTOHCMYOMUHMP-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N |
Origin of Product |
United States |
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